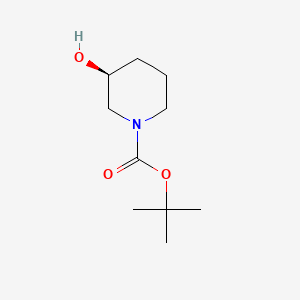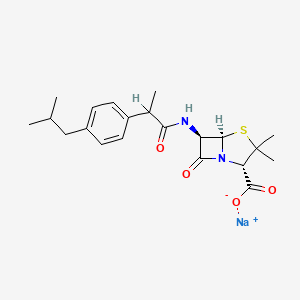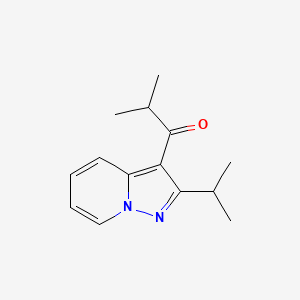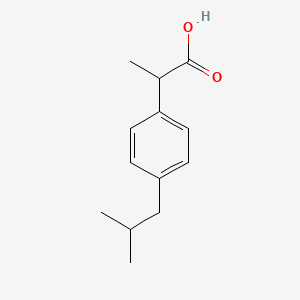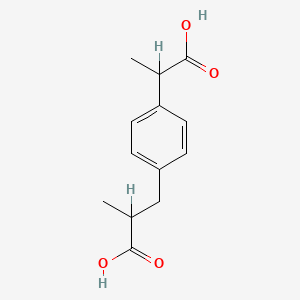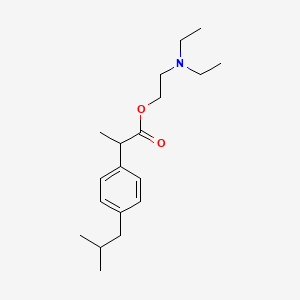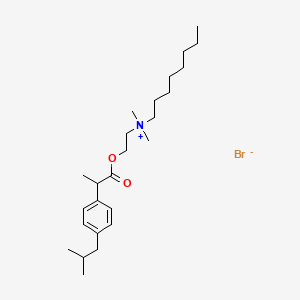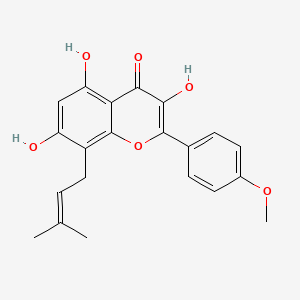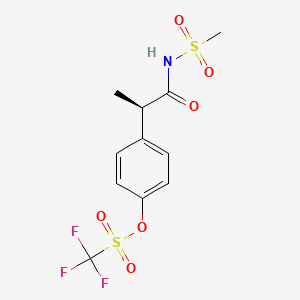
Ladarixin
Vue d'ensemble
Description
Ladarixin is a small molecule that functions as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are involved in various inflammatory processes and are implicated in the progression of several diseases, including cancer and autoimmune disorders . This compound has shown promise in preclinical studies for its ability to modulate immune responses and inhibit tumor growth .
Applications De Recherche Scientifique
Ladarixin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR1 and CXCR2 in various chemical processes.
Biology: Employed in research to understand the mechanisms of inflammation and immune response modulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CXCR1 and CXCR2.
Mécanisme D'action
Ladarixin exerts its effects by inhibiting the activity of the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the recruitment and activation of immune cells, which play a crucial role in inflammation and tumor progression. By blocking these receptors, this compound can reduce inflammation, inhibit tumor growth, and modulate immune responses . The inhibition of CXCR1 and CXCR2 affects various signaling pathways, including the AKT and NF-kB pathways, which are critical for cell survival and proliferation .
Safety and Hazards
In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .
Orientations Futures
Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that this compound has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for this compound are expected to be announced soon .
Analyse Biochimique
Biochemical Properties
Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .
Cellular Effects
This compound has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, this compound can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration
Metabolic Pathways
It is known that this compound inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .
Transport and Distribution
It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.
Subcellular Localization
As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ladarixin can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by their coupling and functionalization. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final product.
Coupling Reactions: The intermediates are coupled using reagents such as trifluoromethanesulfonic acid to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ladarixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
Ladarixin is unique in its dual inhibition of both CXCR1 and CXCR2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:
Reparixin: Another dual inhibitor of CXCR1 and CXCR2, but with different pharmacokinetic properties.
SB225002: A selective inhibitor of CXCR2, which does not affect CXCR1.
SCH527123: A potent CXCR2 antagonist with limited activity against CXCR1.
This compound’s ability to inhibit both CXCR1 and CXCR2 makes it a versatile and effective compound for modulating immune responses and treating various diseases .
Propriétés
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
| Record name | Ladarixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849776-05-2 | |
| Record name | Ladarixin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ladarixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ladarixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LADARIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)

